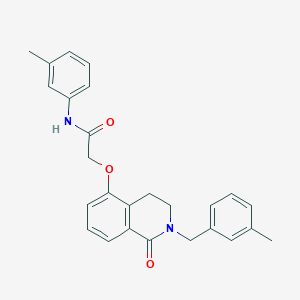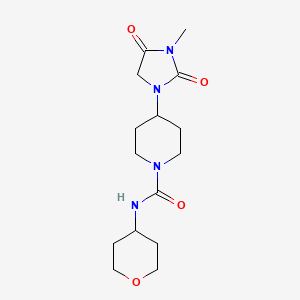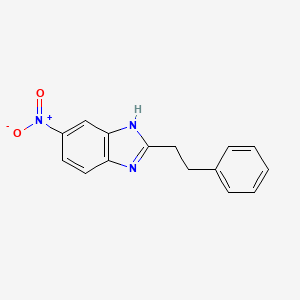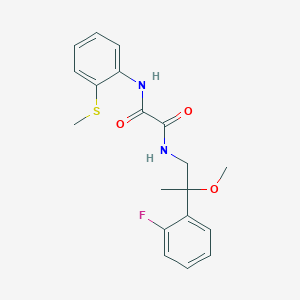![molecular formula C13H20Cl2N4O B2806702 2-({[2-(Dimethylamino)ethyl]amino}methyl)-3,4-dihydroquinazolin-4-one dihydrochloride CAS No. 1049766-02-0](/img/structure/B2806702.png)
2-({[2-(Dimethylamino)ethyl]amino}methyl)-3,4-dihydroquinazolin-4-one dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound, also known as 2-({[2-(Dimethylamino)ethyl]amino}methyl)-3,4-dihydroquinazolin-4-one dihydrochloride, has a molecular formula of C13H20Cl2N4O and a molecular weight of 319.23. It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H18N4O.2ClH/c1-17(2)8-7-14-9-12-15-11-6-4-3-5-10(11)13(18)16-12;;/h3-6,9,14-15H,7-8H2,1-2H3,(H,16,18);2*1H . This code provides a textual representation of the compound’s molecular structure.It has a storage temperature of room temperature . The InChI key for this compound is XBWBYZRXDORQNZ-UHFFFAOYSA-N .
Wissenschaftliche Forschungsanwendungen
Gene Delivery Systems
PDMAEMA is a water-soluble polymer with a positive charge. Due to this property, it can form electrostatic complexes with anionic biomacromolecules, such as DNA and RNA. Researchers often use PDMAEMA and its copolymers for gene delivery. These complexes can protect and deliver genetic material to specific cells, making them valuable tools in gene therapy .
Drug Delivery Systems
PDMAEMA’s cationic nature also enables it to interact with mucosal gel layers. For instance:
- Ocular Drug Delivery : Researchers synthesized crosslinked PDMAEMA nanogels loaded with pilocarpine hydrochloride for ocular drug delivery .
- Anticancer Therapy : Thermosensitive and crosslinked PDMAEMA nanogels have been explored as drug delivery systems for doxorubicin, a widely used anticancer drug .
Polymer Nanocarriers
PDMAEMA can be grafted onto amphiphilic block copolymers, creating multifunctional nanocarriers. For example:
- Quercetin Delivery : A block copolymer (MPEG-b-(PC-g-PDMAEMA)) self-assembled into nanosized micelles loaded with quercetin—an antioxidant, anti-inflammatory, and anticancer drug. These micelles can also form micelleplexes with DNA, enabling simultaneous codelivery of both .
Water Treatment
PDMAEMA-based polymers find applications in water treatment:
- Flocculants and Coagulants : Cationic polymers, including those containing PDMAEMA, are used as flocculants, coagulants, dispersants, and stabilizers in water treatment processes .
Hydrogel Nanocomposites
PDMAEMA can be incorporated into hydrogel nanocomposites:
- Cellulose-Based Nanocomposites : In situ polymerization of DMAEMA in the presence of nanocrystalline cellulose (NCC) resulted in hydrogel nanocomposites. These materials have potential applications in adsorption and other fields .
Biomedical Nanomaterials
PDMAEMA contributes to the development of biomedical nanomaterials:
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[[2-(dimethylamino)ethylamino]methyl]-3H-quinazolin-4-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O.2ClH/c1-17(2)8-7-14-9-12-15-11-6-4-3-5-10(11)13(18)16-12;;/h3-6,14H,7-9H2,1-2H3,(H,15,16,18);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFGSSDIKTWJAID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCC1=NC2=CC=CC=C2C(=O)N1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2806620.png)


![[1-(2-Fluoroethyl)-1H-pyrazol-5-yl]methanamine hydrochloride](/img/structure/B2806627.png)

![2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(4-hydroxyphenyl)acetamide](/img/structure/B2806629.png)

![2-(3-Fluorophenyl)-2-[methyl({2-oxo-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl})amino]acetamide](/img/structure/B2806631.png)
![N-(4-ethoxyphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2806633.png)
![[3-(2,6-Dimethylmorpholin-4-yl)quinoxalin-2-yl][(3-methylphenyl)sulfonyl]acetonitrile](/img/structure/B2806636.png)



